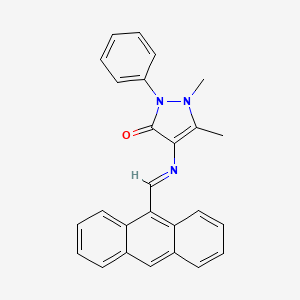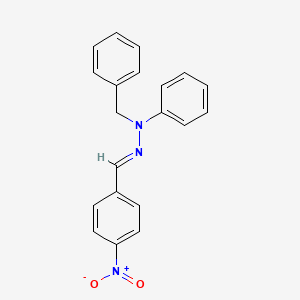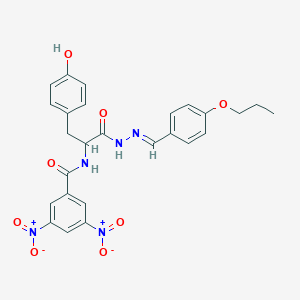
4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene moiety, which is known for its aromaticity and stability, making it a valuable component in organic synthesis and material science.
準備方法
The synthesis of 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one typically involves the condensation of 9-anthraldehyde with 2,3-dimethyl-1-phenyl-3-pyrazoline-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
化学反応の分析
4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified anthracene derivatives with altered electronic and structural properties.
科学的研究の応用
4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials, particularly in the field of organic electronics and photonics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular interactions and developing new biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of cancer treatment and antimicrobial activity.
Industry: Its stability and electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
4-(9-アントリルメチレンアミノ)-2,3-ジメチル-1-フェニル-3-ピラゾリン-5-オンの作用機序は完全には解明されていませんが、酵素や受容体などの分子標的との相互作用が関与すると考えられています。アントラセン部分はDNAにインターカレーションすることができ、細胞プロセスを阻害し、細胞毒性を引き起こす可能性があります。 さらに、この化合物は酸化還元反応を起こすことができるため、その生物活性に役割を果たしている可能性があります .
6. 類似の化合物との比較
4-(9-アントリルメチレンアミノ)-2,3-ジメチル-1-フェニル-3-ピラゾリン-5-オンと類似した化合物には、他のアントラセン誘導体やピラゾリン系化合物があります。これらの化合物は構造的に似ていますが、特定の官能基と電子特性が異なります。例えば:
9-アントラアルデヒド: 標的化合物の合成における前駆体であり、有機合成において使用されています。
2,3-ジメチル-1-フェニル-3-ピラゾリン-5-オン: 様々な複素環化合物の合成において一般的に使用される別の前駆体です。
4-(9-アントリルメチルアミノ)TEMPO: 顕著な磁気特性と材料科学における応用を持つ関連化合物 .
4-(9-アントリルメチレンアミノ)-2,3-ジメチル-1-フェニル-3-ピラゾリン-5-オンのユニークさは、アントラセン部分とピラゾリン部分を組み合わせたものであり、これにより、様々な科学的用途に適した独特の電子特性と構造特性が得られます。
類似化合物との比較
Similar compounds to 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one include other anthracene derivatives and pyrazoline-based compounds. These compounds share structural similarities but differ in their specific functional groups and electronic properties. For example:
9-Anthraldehyde: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
2,3-Dimethyl-1-phenyl-3-pyrazoline-5-one: Another precursor, commonly used in the synthesis of various heterocyclic compounds.
4-(9-Anthrylmethylamino)TEMPO: A related compound with notable magnetic properties and applications in material science .
The uniqueness of this compound lies in its combined anthracene and pyrazoline moieties, which confer distinct electronic and structural characteristics, making it a versatile compound for various scientific applications.
特性
分子式 |
C26H21N3O |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
4-(anthracen-9-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C26H21N3O/c1-18-25(26(30)29(28(18)2)21-12-4-3-5-13-21)27-17-24-22-14-8-6-10-19(22)16-20-11-7-9-15-23(20)24/h3-17H,1-2H3 |
InChIキー |
RNXZNZGMBZVMDC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[(2-chloroethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11550597.png)
![5-bromo-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11550603.png)
![4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11550608.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11550616.png)
![2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11550623.png)

![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11550642.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B11550643.png)

![2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11550650.png)
![1-{5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-naphthalen-1-ylurea](/img/structure/B11550660.png)
![2,4-Diamino-6-(methylsulfanyl)thieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11550667.png)
![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11550670.png)
![4-(4-methoxy-2-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide](/img/structure/B11550677.png)
